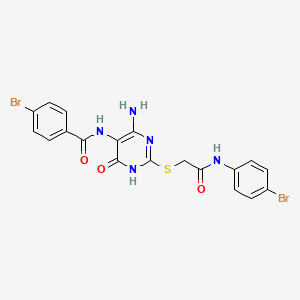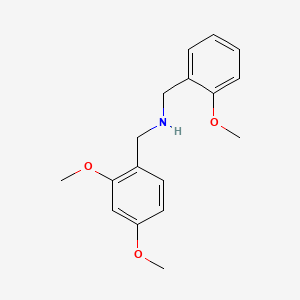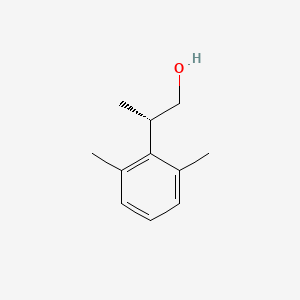
(2S)-2-(2,6-Dimethylphenyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(2,6-Dimethylphenyl)propan-1-ol, also known as dextromethamphetamine, is a psychoactive drug that belongs to the class of amphetamines. It is a chiral compound, meaning that it exists in two different forms, with the (S)-enantiomer being the active form. Dextromethamphetamine is used for various purposes, including as a recreational drug, as a performance-enhancing drug, and as a treatment for attention deficit hyperactivity disorder (ADHD) and obesity.
作用机制
Dextromethamphetamine works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It does this by blocking the reuptake of these neurotransmitters, leading to increased levels of these chemicals in the synapse. This increase in neurotransmitter levels leads to the stimulation of the central nervous system, resulting in increased alertness, euphoria, and decreased appetite.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-(2,6-Dimethylphenyl)propan-1-olphetamine are numerous and varied. It increases heart rate, blood pressure, and body temperature, and can lead to dehydration and electrolyte imbalances. It also increases the release of stress hormones such as cortisol and adrenaline. Long-term use of (2S)-2-(2,6-Dimethylphenyl)propan-1-olphetamine can lead to neurotoxicity, cognitive impairment, and addiction.
实验室实验的优点和局限性
Dextromethamphetamine has several advantages and limitations for lab experiments. It is a powerful tool for studying the role of dopamine in the brain and its effects on behavior. It is also useful for studying the effects of amphetamines on the cardiovascular system. However, its potential for abuse and addiction makes it a risky substance to work with, and caution must be exercised when using it in lab experiments.
未来方向
There are several future directions for the study of (2S)-2-(2,6-Dimethylphenyl)propan-1-olphetamine. One area of research is the development of new drugs that can target specific neurotransmitter systems in the brain, without the potential for abuse and addiction. Another area of research is the development of new treatments for ADHD and obesity, using compounds that have similar effects on the brain without the potential for abuse and addiction. Additionally, more research is needed to understand the long-term effects of (2S)-2-(2,6-Dimethylphenyl)propan-1-olphetamine on the brain and body, and to develop effective treatments for addiction and cognitive impairment.
合成方法
The synthesis of (2S)-2-(2,6-Dimethylphenyl)propan-1-ol can be achieved through various methods, including the Leuckart-Wallach reaction, reductive amination, and Birch reduction. The Leuckart-Wallach reaction involves the reaction of phenylacetone with ammonium formate and formic acid to produce N-formylamphetamine, which is then reduced to (2S)-2-(2,6-Dimethylphenyl)propan-1-ol. Reductive amination involves the reaction of phenylacetone with methylamine and sodium cyanoborohydride to produce (2S)-2-(2,6-Dimethylphenyl)propan-1-amine, which is then reduced to (2S)-2-(2,6-Dimethylphenyl)propan-1-ol. The Birch reduction involves the reaction of phenylacetone with lithium metal and ammonia to produce (2S)-2-(2,6-Dimethylphenyl)propan-1-ol.
科学研究应用
Dextromethamphetamine has been extensively studied for its various scientific research applications. It is commonly used as a tool to study the role of dopamine in the brain and its effects on behavior. It has also been used to study the effects of amphetamines on the cardiovascular system, as well as their potential as a treatment for ADHD and obesity.
属性
IUPAC Name |
(2S)-2-(2,6-dimethylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8-5-4-6-9(2)11(8)10(3)7-12/h4-6,10,12H,7H2,1-3H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPBBAIPPBRVIV-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)[C@H](C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,6-Dimethylphenyl)propan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



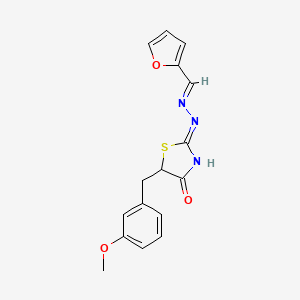
![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2455166.png)

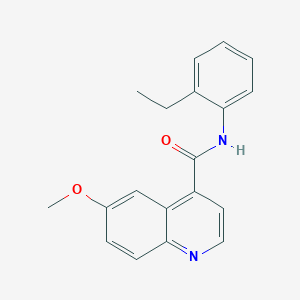
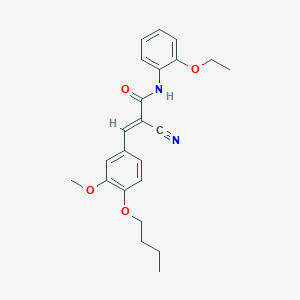
![3-cinnamyl-1,7-dimethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2455172.png)

![2-[[1-Methyl-5-(methylcarbamoyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2455174.png)

![8-chloro-2-(3,5-dimethylanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2455176.png)
